molecular formula C18H18N2O5 B5738389 4-nitrobenzyl 3-(isobutyrylamino)benzoate

4-nitrobenzyl 3-(isobutyrylamino)benzoate

Cat. No. B5738389
M. Wt: 342.3 g/mol
InChI Key: PPOVWQJRTCFXEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitrobenzyl 3-(isobutyrylamino)benzoate, also known as NBIB, is a chemical compound used in scientific research for its unique properties. It is a member of the benzoylphenylurea family of compounds and is commonly used as a biochemical tool to study protein-protein interactions.

Mechanism of Action

4-nitrobenzyl 3-(isobutyrylamino)benzoate works by binding to a specific site on a protein, known as a hot spot, that is involved in protein-protein interactions. By binding to this site, 4-nitrobenzyl 3-(isobutyrylamino)benzoate disrupts the interaction between the two proteins, allowing researchers to study the effects of this disruption on various biological processes.
Biochemical and Physiological Effects:
4-nitrobenzyl 3-(isobutyrylamino)benzoate has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the interaction between the tumor suppressor protein p53 and its negative regulator MDM2, leading to increased levels of p53 and cell death in cancer cells. 4-nitrobenzyl 3-(isobutyrylamino)benzoate has also been shown to inhibit the interaction between the transcription factor HIF-1α and its coactivator p300, leading to decreased levels of HIF-1α and reduced tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 4-nitrobenzyl 3-(isobutyrylamino)benzoate in lab experiments is its specificity for hot spots involved in protein-protein interactions. This allows researchers to selectively disrupt specific interactions, rather than affecting all interactions involving a particular protein. However, one limitation of using 4-nitrobenzyl 3-(isobutyrylamino)benzoate is that it may not be effective for all protein-protein interactions, particularly those involving large, multi-domain proteins.

Future Directions

There are several potential future directions for research involving 4-nitrobenzyl 3-(isobutyrylamino)benzoate. One area of interest is the development of new compounds based on the structure of 4-nitrobenzyl 3-(isobutyrylamino)benzoate that may have improved properties for studying protein-protein interactions. Another area of interest is the use of 4-nitrobenzyl 3-(isobutyrylamino)benzoate in combination with other compounds or therapies for the treatment of various diseases, particularly cancer. Finally, there is ongoing research into the development of new techniques for studying protein-protein interactions, which may involve the use of 4-nitrobenzyl 3-(isobutyrylamino)benzoate or other similar compounds.

Synthesis Methods

The synthesis of 4-nitrobenzyl 3-(isobutyrylamino)benzoate involves the reaction of 4-nitrobenzyl alcohol with 3-(isobutyrylamino)benzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction takes place in a solvent such as dichloromethane or dimethylformamide (DMF) and is typically carried out under an inert atmosphere. The resulting product is purified using column chromatography to obtain a pure compound.

Scientific Research Applications

4-nitrobenzyl 3-(isobutyrylamino)benzoate is widely used in scientific research as a biochemical tool to study protein-protein interactions. It is commonly used in assays such as fluorescence polarization, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC). 4-nitrobenzyl 3-(isobutyrylamino)benzoate is particularly useful for studying protein-protein interactions that involve intrinsically disordered proteins (IDPs) or regions (IDRs), which are difficult to study using traditional methods.

properties

IUPAC Name

(4-nitrophenyl)methyl 3-(2-methylpropanoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-12(2)17(21)19-15-5-3-4-14(10-15)18(22)25-11-13-6-8-16(9-7-13)20(23)24/h3-10,12H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOVWQJRTCFXEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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